Lipophilicity (XLogP3) vs. Pyrrolidine Analog
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole exhibits a computed XLogP3 of 3.4 [1], reflecting the lipophilic contribution of the 2,5‑dimethylpyrrole ring. In contrast, the pyrrolidine analog 3-[2-(1‑pyrrolidinyl)ethyl]-1H‑indole (Pyr‑T) has a predicted ACD/LogP of 2.63 [2]. This +0.77 unit increase in calculated logP corresponds to an approximately 5.9‑fold higher theoretical octanol‑water partition coefficient, indicating substantially greater lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (computed by PubChem) |
| Comparator Or Baseline | 3-[2-(1‑Pyrrolidinyl)ethyl]-1H‑indole: ACD/LogP = 2.63 |
| Quantified Difference | Δ = +0.77 logP units |
| Conditions | In silico prediction (PubChem XLogP3 vs. ACD/Labs Percepta) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potentially distinct tissue distribution profiles, making this compound a superior choice for CNS‑targeted or intracellular probe design where the pyrrolidine analog may under‑perform.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 774193, 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole. Computed XLogP3 value. Retrieved April 18, 2026. View Source
- [2] ChemSpider. Pyr-T (CSID:24588). Predicted ACD/LogP. Retrieved April 18, 2026. View Source
